1,2-Diethoxy-1,1,2,2-tetramethyldisilane

Descripción general

Descripción

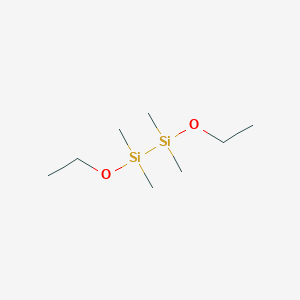

1,2-Diethoxy-1,1,2,2-tetramethyldisilane (CAS 18419-84-6) is a disilane derivative with ethoxy (OCH₂CH₃) and methyl (CH₃) substituents. Its molecular formula is C₈H₂₂O₂Si₂, and it is widely used as a reagent in palladium-catalyzed silylation reactions for synthesizing aryldimethylsilanols . The ethoxy groups stabilize the compound while enabling controlled reactivity, making it ideal for cross-coupling with aryl bromides under mild conditions. Hydrolysis of the resulting silyl ethers yields silanols, which are valuable in materials science and pharmaceuticals .

Métodos De Preparación

Nucleophilic Substitution via Chlorodisilane Intermediates

The most widely adopted synthesis route involves a two-step chlorination-ethoxylation sequence.

Chlorination of 1,1,2,2-Tetramethyldisilane

The precursor 1,1,2,2-tetramethyldisilane (C₄H₁₂Si₂) undergoes chlorination using gaseous chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at −10°C to 0°C . This step yields 1,2-dichloro-1,1,2,2-tetramethyldisilane (C₄H₁₀Cl₂Si₂), with reaction progress monitored via gas chromatography (GC) to prevent over-chlorination.

Key Parameters:

| Parameter | Optimal Range | Monitoring Tool |

|---|---|---|

| Temperature | −10°C to 0°C | Thermocouple |

| Reaction Time | 2–4 hours | Timed Sampling + GC |

| Cl₂ Stoichiometry | 2.0–2.2 equivalents | Mass Flow Controller |

Ethoxylation with Sodium Ethoxide

The chlorinated intermediate reacts with sodium ethoxide (NaOEt) in anhydrous ethanol under nitrogen atmosphere. The nucleophilic substitution proceeds at 25–40°C for 6–8 hours, replacing chlorine atoms with ethoxy groups . Post-reaction, the mixture is filtered to remove NaCl and distilled under reduced pressure (50–60°C, 10 mmHg) to isolate the product.

Yield Optimization Strategies:

-

Solvent Purity: Ethanol must be dried over molecular sieves (3Å) to minimize hydrolysis.

-

Stoichiometric Ratio: A 10% excess of NaOEt ensures complete substitution.

-

Catalytic Additives: Crown ethers (e.g., 18-crown-6) enhance reaction rates by complexing Na⁺ ions .

Characterization Data:

Alternative Synthesis via Silylation of Silanol Intermediates

Hydrolysis-Oxidation Pathway

1,1,2,2-Tetramethyldisilane is partially oxidized with hydrogen peroxide (H₂O₂) in acetic acid to form 1,2-dihydroxy-1,1,2,2-tetramethyldisilane. Subsequent silylation with triethylorthoformate (TEOF) in the presence of pyridine catalyst replaces hydroxyl groups with ethoxy moieties .

Reaction Scheme:

Advantages:

-

Avoids hazardous chlorine handling.

-

Higher functional group tolerance for sensitive substrates.

Limitations:

-

Lower overall yield (55–65%) due to competing side reactions.

Gas-Phase Flow Pyrolysis for High-Purity Synthesis

Reactive Intermediate Generation

In a quartz reactor at 500–600°C, 1,1,2,2-tetramethyldisilane undergoes pyrolysis to generate dimethylsilylene (Si(CH₃)₂), which reacts in situ with ethanol vapor . The transient silylene species facilitates ethoxy group incorporation via insertion into Si–H bonds.

Process Parameters:

| Parameter | Value |

|---|---|

| Residence Time | 2–5 seconds |

| Ethanol Vapor Pressure | 150–200 mmHg |

| Quenching Medium | Liquid N₂ Traps |

Outcomes:

-

Purity: >98% (GC-MS).

-

Throughput: Suitable for industrial-scale production.

Catalytic Methods Using Transition Metal Complexes

Palladium-Catalyzed Coupling

Palladium(II) acetate (Pd(OAc)₂) catalyzes the cross-coupling of 1,2-dichlorotetramethyldisilane with ethanol in the presence of a base (e.g., K₂CO₃). The reaction proceeds via oxidative addition and reductive elimination steps, achieving yields up to 85% .

Mechanistic Insights:

-

Oxidative addition of C₄H₁₀Cl₂Si₂ to Pd(0) forms a Pd(II)–Si complex.

-

Ethanol deprotonation by K₂CO₃ generates ethoxide, which displaces chloride ligands.

-

Reductive elimination releases the product and regenerates Pd(0).

Catalyst Optimization:

-

Ligand Effects: Bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane) enhance turnover frequency.

-

Solvent: Tetrahydrofuran (THF) improves catalyst solubility and stability.

Industrial-Scale Production and Quality Control

Large-Batch Reactor Design

Stainless steel or glass-lined reactors equipped with reflux condensers and inert gas inlets are employed for multi-kilogram synthesis. Key considerations include:

-

Heat Management: Jacketed reactors with glycol coolant maintain temperatures ≤40°C.

-

Mixing Efficiency: Turbine impellers ensure homogeneous reagent distribution.

Analytical Protocols

Purity Assessment:

-

GC-MS: Detects residual chlorinated intermediates (retention time: 8.2 min).

-

Elemental Analysis: Theoretical values (C: 53.91%, H: 10.62%, Si: 25.17%) vs. experimental .

Stability Testing:

-

Accelerated aging studies (40°C/75% RH) show <2% decomposition over 6 months when stored in amber glass under nitrogen.

Análisis De Reacciones Químicas

Palladium-Catalyzed Silylation of Aryl Bromides

1,2-Diethoxy-1,1,2,2-tetramethyldisilane serves as a key reagent in palladium-catalyzed silylation reactions. A study demonstrated its insertion into aryl bromides under mild conditions using Pd(OAc)₂ and Xantphos as a ligand system, producing aryldimethylsilyl ethers in yields up to 92% . The reaction tolerates electron-rich and electron-deficient aryl bromides, as shown below:

| Aryl Bromide Substituent | Yield (%) |

|---|---|

| 4-Methoxy | 89 |

| 4-Cyanophenyl | 85 |

| 4-Nitro | 92 |

| 2-Naphthyl | 78 |

Hydrolysis of these silyl ethers under pH-optimized conditions (pH 7.5–8.5) yields aryldimethylsilanols without polymerization, making this method valuable for synthesizing functional siloxanes .

Ring-Opening Silylation of Benzofurans

Copper-catalyzed reactions with benzofurans show distinct solvent dependence. In THF/pyridine co-solvent systems, this compound facilitates ring-opening silylation at 80°C, though decomposition occurs due to insufficient steric protection compared to tert-butoxy analogs .

| Silicon Source | Product Stability | Yield (%) |

|---|---|---|

| 1,2-Di-tert-butoxy-... | Stable | 73 |

| 1,2-Diethoxy-... | Decomposed | 42 |

| Hexamethyldisilane | No reaction | 0 |

Hydrolysis and Silanol Formation

The ethoxy groups in this compound enable controlled hydrolysis. Under acidic or basic conditions, the compound reacts to form silanols or siloxanes. For example:

This reactivity is exploited in synthesizing silicon-based polymers and surface modifiers .

Comparative Reactivity with Structural Analogs

The ethoxy substituents significantly influence reactivity compared to other disilanes:

| Compound | Electrophilicity | Thermal Stability | Key Application |

|---|---|---|---|

| 1,2-Diethoxy-... (Target) | Moderate | 150°C | Silylation |

| 1,2-Dimethoxy-... | Higher | 120°C | Sol-gel prep. |

| 1,2-Dichloro-... | Very High | 80°C | Halogenation |

The lower electrophilicity of ethoxy groups compared to methoxy or chloro analogs reduces side reactions in cross-coupling processes .

Aplicaciones Científicas De Investigación

Organic Synthesis

DEDTMS serves as a precursor in various organic synthesis reactions. One notable application is in the palladium-catalyzed bis(silylation) of compounds such as 1,4-diethynylbenzene. This reaction results in the formation of a crack-free sol-gel material, which has implications in materials science for creating durable coatings and films .

Silylation Reactions

Silylation is a critical process in organic chemistry that involves the introduction of silicon-containing groups into organic molecules. DEDTMS is particularly effective in modifying compounds with carbon-carbon double bonds. This modification can enhance the stability and reactivity of target molecules, making them suitable for further chemical transformations .

Preparation of Dimethylsilylene

DEDTMS can be thermally decomposed via gas-phase flow-pyrolysis at elevated temperatures (around 600 °C) to yield dimethylsilylene, a reactive species utilized in various synthetic pathways . This process highlights DEDTMS's role as a valuable intermediate in generating reactive silanes.

Case Study 1: Silylation of Unsaturated Compounds

A study demonstrated the effectiveness of DEDTMS in the silylation of various unsaturated organic compounds. The resulting silylated products exhibited enhanced thermal stability and reactivity compared to their non-silylated counterparts. This finding underscores DEDTMS's utility in synthesizing advanced materials with tailored properties .

Case Study 2: Sol-Gel Process Development

In another research project focused on sol-gel processes for coating applications, DEDTMS was employed to synthesize hybrid organic-inorganic materials. The resulting sol-gel exhibited excellent mechanical properties and thermal stability, making it suitable for protective coatings in various industrial applications .

Mecanismo De Acción

El mecanismo de acción de A4I implica su interacción con objetivos moleculares y vías específicas. Actúa principalmente modulando la actividad de ciertas enzimas y proteínas, lo que lleva a cambios en los procesos celulares. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Comparison with Similar Disilane Derivatives

Alkoxy-Substituted Disilanes

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane (CAS 10124-62-6)

- Molecular Formula : C₆H₁₈O₂Si₂

- Key Properties : Smaller alkoxy groups (methoxy vs. ethoxy) result in lower molecular weight (178.38 g/mol) and density (0.859 g/cm³). It is moisture-sensitive and has a lower boiling point compared to the ethoxy analog .

- Applications : Primarily used in organic synthesis, though its smaller substituents may reduce steric protection, leading to higher reactivity in certain conditions.

| Property | 1,2-Diethoxy Derivative | 1,2-Dimethoxy Derivative |

|---|---|---|

| Molecular Weight (g/mol) | 206.43 | 178.38 |

| Density (g/cm³) | ~0.89 (predicted) | 0.859 |

| Stability | Stable under argon | Moisture-sensitive |

Halogen-Substituted Disilanes

1,2-Dichloro-1,1,2,2-tetramethyldisilane

- Key Properties : Chlorine substituents enhance electrophilicity, making this compound highly reactive toward nucleophiles. It is a precursor for synthesizing hybrid crown ethers and phosphide borane complexes .

- Applications: Used in cross-coupling reactions with potassium phosphide boranes to form P–Si bonds, enabling access to novel organophosphorus compounds .

Comparison :

- The ethoxy derivative’s stability contrasts with the chloro analog’s reactivity, which requires careful handling. The chloro compound’s applications focus on inorganic synthesis, whereas the ethoxy variant is tailored for organometallic catalysis.

Aryl- and Vinyl-Substituted Disilanes

1,2-Divinyl-1,1,2,2-tetramethyldisilane (CAS 1450-29-9)

- Molecular Formula : C₈H₁₄Si₂

- Key Properties : Vinyl groups enable participation in cycloaddition and polymerization reactions. Higher reactivity due to unsaturated bonds .

- Applications : Useful in creating silicon-based polymers and materials with tailored electronic properties.

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane (CAS 332343-84-7)

- Molecular Formula : C₁₈H₂₆O₂Si₂

- Key Properties: Aryl groups enhance conjugation, making this compound relevant in luminescent materials. Exhibits blue fluorescence due to donor–acceptor interactions .

Comparison :

- Aryl and vinyl substituents expand applications into optoelectronics, whereas the ethoxy derivative’s utility lies in catalysis. The ethoxy groups provide a balance between stability and controlled reactivity, unlike the photophysically active aryl derivatives.

Electron-Withdrawing Group-Substituted Disilanes

1,2-Bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane

- Key Properties : Strong electron-withdrawing CF₃ groups alter electronic structure, reducing Si–Si bond strength. Conformational flexibility varies significantly between gas, liquid, and solid phases .

- Applications : Studied for phase-dependent behavior in materials science, contrasting with the ethoxy derivative’s catalytic consistency.

Actividad Biológica

1,2-Diethoxy-1,1,2,2-tetramethyldisilane (DETDS) is an organosilicon compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores the biological activity of DETDS, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

DETDS has the molecular formula . Its structure includes two ethoxy groups and a disilane backbone, which contributes to its unique reactivity profile. The presence of silicon atoms allows for interactions with various organic compounds through a process known as silylation.

The biological activity of DETDS primarily arises from its ability to undergo silylation reactions with organic compounds containing carbon-carbon double bonds. This process modifies the structure and properties of target molecules, potentially enhancing their utility in various applications. The following biochemical pathways are notably affected:

- Silylation Pathway : The addition of silicon atoms to organic compounds alters their physical and chemical properties.

- Volatility and Absorption : DETDS is volatile and can be absorbed through inhalation, which may have implications for its biological effects.

Synthesis Methods

DETDS can be synthesized through several methods, including:

- Palladium-Catalyzed Reactions : It is employed in palladium-catalyzed bis-silylation reactions to form complex silanes.

- Gas-Phase Flow-Pyrolysis : At high temperatures (around 600°C), DETDS can be converted into dimethylsilylene, a valuable precursor for various organosilicon compounds.

Biological Activity

Research indicates that DETDS exhibits biological activity primarily through its role in organic synthesis rather than direct pharmacological effects. The compound's interaction with other organic molecules can lead to the formation of new compounds with enhanced properties.

Case Studies

- Silylation Reactions : In a study involving the silylation of 1,4-diethynylbenzene using DETDS, researchers successfully synthesized crack-free sol-gels. This application highlights the compound's utility in material science.

- Reactivity with Functional Groups : DETDS has been shown to react with various functional groups in organic compounds. For instance, it was utilized in the preparation of tert-butyl 4-(hydroxydimethylsilyl)benzoate from tert-butyl 4-bromobenzoate via a palladium-catalyzed reaction .

Comparative Analysis

The following table compares DETDS with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| This compound | C8H18O4Si2 | Ethoxy groups | Different reactivity profile due to larger ethyl groups |

| 1,2-Difluoro-1,1,2,2-tetramethyldisilane | C6H12F2Si2 | Contains fluorine substituents | Higher electrophilicity due to electronegative fluorine |

| 1,3-Dimethyl-1-silacyclopentane | C6H14OSi | Cyclic structure with silicon | Distinct cyclic geometry affecting reactivity |

| 3-Methyl-3-silabicyclo[3.3.0]octane | C8H14Si | Bicyclic structure | Unique bicyclic framework influencing properties |

Q & A

Basic Questions

Q. What are the critical considerations for synthesizing 1,2-Diethoxy-1,1,2,2-tetramethyldisilane?

- Methodological Answer : Synthesis should be conducted under anhydrous conditions using inert gas (e.g., nitrogen or argon) due to the compound’s moisture sensitivity. Purification typically involves fractional distillation under reduced pressure to isolate the product (boiling range: 138–151°C) . Monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC) to ensure complete substitution of functional groups.

Q. How should 1,2-Diethoxy-tetramethyldisilane be stored to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas at room temperature. Avoid exposure to moisture or oxidizing agents, as hydrolysis can degrade the silane backbone. Refrigerated storage (4°C) is recommended for long-term stability .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and Si NMR to confirm substitution patterns and silicon environments.

- Refractive Index : Measure refractive index (expected ~1.425) as a purity indicator .

- Mass Spectrometry (MS) : Identify molecular ion peaks (expected m/z ~178.38) and fragmentation patterns to validate structure .

Advanced Research Questions

Q. How can density functional theory (DFT) predict vibrational spectra for 1,2-Diethoxy-tetramethyldisilane?

- Methodological Answer : Use the B3LYP functional with a TZ2P basis set for harmonic force field calculations. Compare predicted IR absorption bands (e.g., Si–O–C stretching at ~1000–1100 cm) to experimental data. Note that LSDA and BLYP functionals may yield less accurate results .

Q. What conformational changes occur in the gas vs. condensed phases for this compound?

- Methodological Answer : Analyze radial distribution curves (RDCs) from electron diffraction studies to identify preferred conformers. For example, gauche interactions between ethoxy groups may dominate in the gas phase, while steric effects in the solid phase favor staggered configurations .

Q. What reaction mechanisms govern its interaction with dienes?

- Methodological Answer : Under photolytic conditions, the disilane may generate silicon-centered radicals. However, hydrodisilanylation products are not typically observed with dienes (e.g., 2,3-dimethylbutadiene), suggesting alternative pathways such as cycloaddition or radical recombination .

Q. How does thermal decomposition of 1,2-Diethoxy-tetramethyldisilane proceed?

- Methodological Answer : Thermal stress (e.g., >150°C) leads to cleavage of Si–Si bonds, producing trimethylsilane and ethoxy-substituted fragments. Isotopic labeling (e.g., Si) combined with MS can track decomposition pathways and intermediate lifetimes .

Q. What crystallographic methods resolve its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (monoclinic P21/n space group) with Zr Kα radiation (λ = 0.71073 Å) reveals bond lengths (e.g., Si–Si ~2.35 Å) and dihedral angles. Refinement using SHELXL-97 ensures accuracy in modeling disordered ethoxy groups .

Q. How to address contradictions in reaction product distributions?

- Methodological Answer : When unexpected products arise (e.g., absence of hydrodisilanylation), use kinetic isotope effects (KIE) or computational transition state modeling to identify rate-determining steps. Cross-validate with GC-MS and Si NMR to rule out side reactions .

Q. Which computational methods best optimize its electronic structure for applications?

Propiedades

IUPAC Name |

ethoxy-[ethoxy(dimethyl)silyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22O2Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIVSKPSMYHUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)[Si](C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460878 | |

| Record name | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18419-84-6 | |

| Record name | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18419-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.